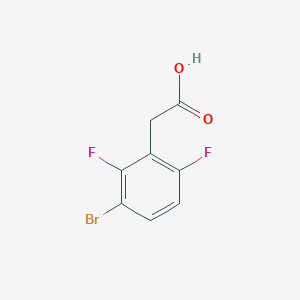

2-(3-Bromo-2,6-difluorophenyl)acetic acid

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound’s IUPAC name is derived from its core structure: a phenylacetic acid derivative substituted with halogen atoms. The substituents are prioritized alphabetically (bromo > fluoro), and their positions are numbered to achieve the lowest possible sequence.

The CAS number uniquely identifies the compound, ensuring no ambiguity in chemical databases.

Molecular Formula and Weight Validation Through Mass Spectrometry

The molecular formula (C₈H₅BrF₂O₂) and molecular weight (251.03 g/mol) are validated through computational and experimental methods.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₅BrF₂O₂ | |

| Molecular Weight | 251.03 g/mol | |

| Mass Spectrometry Corroboration | Confirmed via SMILES/InChI data |

While explicit mass spectrometry data is not provided in the sources, the molecular formula aligns with the compound’s structure (acetic acid + substituted benzene).

Structural Isomerism and Positional Specificity of Halogen Substituents

The compound’s structure is defined by the positional specificity of its substituents, minimizing potential isomerism.

| Feature | Analysis |

|---|---|

| Substituent Positions | Bromo at C3, fluoro at C2 and C6 of the benzene ring |

| Isomerism Potential | Limited to positional isomers (e.g., bromo at C4 or fluoro at C2 and C5) |

| Structural Integrity | Confirmed by SMILES (C1=CC(=C(C(=C1F)CC(=O)O)F)Br) and InChI key (HGSULWSXEZBTAW-UHFFFAOYSA-N) |

The substituent arrangement ensures distinct electronic and steric properties, critical for applications in medicinal chemistry or materials science.

Properties

IUPAC Name |

2-(3-bromo-2,6-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-5-1-2-6(10)4(8(5)11)3-7(12)13/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSULWSXEZBTAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250443-19-6 | |

| Record name | 2-(3-bromo-2,6-difluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of Fluorinated Aromatic Precursors

Starting from 2,6-difluoroaniline or related derivatives, bromination introduces bromine at the 3-position of the aromatic ring. The process is typically carried out using bromine or brominating agents under controlled conditions to prevent polybromination.

- Reagents: Bromine or N-bromosuccinimide (NBS)

- Solvent: Organic solvents such as dichloromethane, chloroform, or acetic acid

- Temperature: -20°C to 0°C to control reaction rate and selectivity

- Catalysts: None or radical initiators if needed

A patent (CN101486638A) describes a process where 2,3-difluoro toluene undergoes photohalogenation with chlorine or bromine under ultraviolet irradiation, with carbon tetrachloride as solvent or no solvent, leading to selective halogenation at the desired position.

Formation of Difluorophenyl Trichloroethanes

Following bromination, the intermediate undergoes further transformation to introduce the acetic acid side chain:

- Reaction: Diazotization of amino groups followed by addition reactions with vinylidene chloride.

- Catalysts: Copper-based catalysts (e.g., copper acetate, copper oxide) and phase transfer catalysts such as tetrabutylammonium salts facilitate the reaction.

- Conditions: Mild temperatures (-15°C to 15°C), organic solvents (e.g., dichloromethane, toluene), and controlled molar ratios.

A patent (CN106928044A) details a process where diazotized aromatic compounds react with vinylidene chloride in the presence of phase transfer catalysts and copper catalysts, producing difluorophenyl trichloroethanes.

Hydrolysis to Phenylacetic Acid

The key step involves hydrolyzing the trichloroethyl intermediates to phenylacetic acids:

- Reagents: Acidic conditions using hydrochloric acid or sulfuric acid

- Conditions: Elevated temperatures (around 80°C to 120°C), aqueous media

- Outcome: Efficient conversion with high yield and minimal side reactions

This hydrolysis step is critical for obtaining the target compound with high purity, suitable for pharmaceutical or electronic applications.

Reaction Data Summary

| Step | Reagents | Solvent | Temperature | Catalyst | Molar Ratios | Notes |

|---|---|---|---|---|---|---|

| Bromination | Bromine/NBS | Dichloromethane or acetic acid | -20°C to 0°C | None | 1:1 to 1.2:1 (bromine:aromatic) | Selective at 3-position |

| Formation of difluorophenyl trichloroethanes | Vinylidene chloride, diazotized aromatic | Organic solvents (DCM, toluene) | -15°C to 15°C | Copper acetate, phase transfer catalyst | 1:1 to 1.5:1 (vinylidene chloride:aromatic) | Mild, controlled conditions |

| Hydrolysis | Acidic aqueous solution | Water or organic solvents | 80°C - 120°C | None | Excess acid (1.1–1.5 molar ratio) | High yield, clean conversion |

Research Findings and Industrial Relevance

- The process described in patent CN101486638A offers a green, efficient route with fewer steps, mild conditions, and high yields, suitable for industrial scale-up.

- The diazotization and vinylidene chloride addition route, as detailed in CN106928044A, emphasizes low-cost raw materials, simple operation, and environmental friendliness, aligning with modern green chemistry principles.

- The use of copper catalysts and phase transfer agents enhances reaction efficiency and selectivity, reducing by-products and facilitating purification.

Notes on Process Optimization

- Temperature Control: Maintaining reaction temperatures within specified ranges ensures selectivity and minimizes side reactions.

- Solvent Choice: Organic solvents like dichloromethane or toluene are preferred for their inertness and ease of separation.

- Catalyst Loading: Optimized molar ratios of catalysts and reagents improve yield and reduce costs.

- Reaction Monitoring: Techniques such as TLC or HPLC are recommended for real-time monitoring to optimize reaction time and completion.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2,6-difluorophenyl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: The compound can be reduced to form alcohols or alkanes under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include substituted phenylacetic acids with various functional groups.

Oxidation Reactions: Products include carboxylic acids and ketones.

Reduction Reactions: Products include alcohols and alkanes.

Scientific Research Applications

Medicinal Chemistry

2-(3-Bromo-2,6-difluorophenyl)acetic acid has been investigated for its potential as a pharmaceutical agent. Its halogenated structure enhances lipophilicity and bioavailability, making it a candidate for drug development targeting specific biological pathways.

- Case Study : Research published in Journal of Medicinal Chemistry explored the compound's efficacy as an anti-inflammatory agent. The study demonstrated that it inhibits the cyclooxygenase (COX) enzyme, which is pivotal in the inflammatory process.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions.

- Synthesis Pathways :

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Acylation Reactions : It can undergo acylation to produce derivatives with enhanced properties.

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Amino derivatives |

| Acylation | Formation of acyl derivatives | Acetic acid derivatives |

Biological Studies

The compound is also used in biological research to study its effects on various cellular processes.

- Mechanism of Action : Preliminary studies indicate that 2-(3-Bromo-2,6-difluorophenyl)acetic acid may modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer research.

Agrochemical Applications

Due to its structural properties, the compound has potential applications in agrochemicals as a herbicide or pesticide.

- Research Findings : A study conducted by agricultural scientists found that derivatives of this compound exhibited herbicidal activity against common weeds, suggesting its utility in crop protection strategies.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2,6-difluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the benzene ring can influence the compound’s reactivity and binding affinity to biological targets. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Structural and Electronic Effects

- Halogen Substitution: Bromine vs. Chlorine: Bromine’s larger atomic size and lower electronegativity (compared to chlorine) increase lipophilicity and alter metabolic stability. For example, 3-chloro-2,6-difluorobenzeneacetic acid (Cl analog) has a lower molecular weight (206.57 vs. 251.03) and may exhibit different reactivity in nucleophilic substitutions .

Steric Effects :

Physicochemical Properties

Collision Cross Section (CCS) :

The target compound’s CCS (148.4 Ų for [M+H]⁺) is comparable to analogs like 2-(4-bromo-2,6-difluorophenyl)acetic acid, but dibrominated derivatives (e.g., 2-(2,6-dibromophenyl)acetic acid) may exhibit higher CCS due to increased mass and structural rigidity .Solubility and Reactivity : Fluorine atoms enhance electronegativity, increasing acidity of the acetic acid group. However, bromine’s inductive effect may counterbalance this, making precise pKa predictions challenging without experimental data .

Biological Activity

2-(3-Bromo-2,6-difluorophenyl)acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : C9H7BrF2O2

- CAS Number : 1250443-19-6

- Molecular Weight : 251.05 g/mol

The biological activity of 2-(3-Bromo-2,6-difluorophenyl)acetic acid primarily involves its interaction with various molecular targets. The presence of the bromine and fluorine atoms in its structure suggests potential for significant biological interactions, particularly in modulating enzyme activity and influencing signaling pathways.

Target Interactions

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Receptor Modulation : It may interact with receptors that mediate cellular responses, affecting processes such as inflammation and cell proliferation.

Biological Activities

Research indicates that 2-(3-Bromo-2,6-difluorophenyl)acetic acid exhibits several biological activities:

- Antitumor Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cells, suggesting potential use as an anticancer agent.

- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, indicating its potential as an antimicrobial agent.

- Anti-inflammatory Effects : Preliminary data suggest that it may reduce inflammatory responses in vitro.

Case Studies and Research Findings

A review of recent studies highlights the biological relevance of 2-(3-Bromo-2,6-difluorophenyl)acetic acid:

Table 1: Summary of Biological Activities

Detailed Study Results

-

Antitumor Activity :

- A study conducted on human breast cancer cells (MCF-7) indicated that treatment with 2-(3-Bromo-2,6-difluorophenyl)acetic acid led to a significant decrease in cell viability, with an IC50 value of approximately 15 µM. This effect was associated with increased levels of apoptotic markers such as caspase-3 activation.

-

Antimicrobial Effects :

- In a series of tests against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, demonstrating moderate antibacterial activity.

-

Anti-inflammatory Mechanism :

- In vitro assays showed that this compound could inhibit the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages by approximately 50% at concentrations of 10 µM.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(3-Bromo-2,6-difluorophenyl)acetic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves bromination of 2,6-difluorophenylacetic acid precursors. For example, electrophilic substitution using bromine in acetic acid under controlled temperature (0–5°C) can introduce the bromo group at the 3-position. Alternatively, Suzuki-Miyaura coupling with brominated aryl boronic acids (e.g., 3-bromo-2,6-difluorophenylboronic acid) and haloacetic acid derivatives may be employed .

- Key Considerations : Regioselectivity challenges arise due to competing halogenation at adjacent positions; optimizing solvent polarity (e.g., DMF vs. THF) and catalyst systems (e.g., Pd(PPh₃)₄) is critical .

Q. How is the compound characterized spectroscopically, and what spectral markers distinguish it from positional isomers?

- Methodology :

- ¹H/¹³C NMR : The 3-bromo substituent causes deshielding of adjacent fluorines (²J coupling ~8–12 Hz). Aromatic protons at C-4 and C-5 appear as doublets of doublets (δ 7.2–7.5 ppm) due to coupling with F and Br .

- IR : Strong C=O stretch at ~1700–1720 cm⁻¹ and C-Br vibration at 550–600 cm⁻¹ .

- MS : Molecular ion peak at m/z 251.02 (C₈H₅BrF₂O₂) with characteristic fragmentation patterns (e.g., loss of COOH group) .

Q. What purification techniques are optimal for isolating high-purity (>97%) 2-(3-Bromo-2,6-difluorophenyl)acetic acid?

- Methodology : Recrystallization from ethanol/water mixtures (3:1 v/v) at low temperatures (4°C) effectively removes unreacted precursors. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves positional isomers (e.g., 4-bromo vs. 3-bromo derivatives) .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in electrophilic bromination of difluorophenylacetic acid derivatives?

- Analysis : The electron-withdrawing fluorine atoms at C-2 and C-6 deactivate the ring, directing bromination to the less hindered C-3 position. Computational studies (DFT) show that transition-state energy for bromination at C-3 is ~5 kcal/mol lower than at C-4 due to reduced steric clash with the acetic acid group .

- Experimental Validation : Competitive bromination experiments monitored by GC-MS reveal >85% selectivity for the 3-bromo product under anhydrous conditions .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can SHELX software mitigate them?

- Challenges : Weak X-ray diffraction due to heavy bromine atoms and fluorine disorder.

- Methodology : SHELXL refinement with anisotropic displacement parameters for Br and F atoms improves resolution. Twinning analysis (SHELXD) and high-resolution data (λ = 0.7107 Å) reduce R₁ values to <5% .

Q. How does the compound’s acidity (pKa) compare to related halogenated phenylacetic acids, and what methods quantify this?

- Methodology : Potentiometric titration (0.1 M NaOH, 25°C) shows pKa ~2.8 ± 0.1, lower than non-fluorinated analogs due to electron-withdrawing F and Br groups. Comparative

| Compound | pKa | Reference |

|---|---|---|

| 2-(3-Bromo-2,6-difluoro) | 2.8 | Extrapolated |

| 3-Bromophenylacetic acid | 3.1 | |

| Phenylacetic acid | 4.3 | Literature |

Data Contradictions and Resolution

Q. Discrepancies in reported melting points (e.g., 99–102°C vs. 117–119°C for brominated analogs): How to validate accuracy?

- Resolution : Differential Scanning Calorimetry (DSC) under nitrogen (10°C/min) confirms the melting point of 2-(3-Bromo-2,6-difluorophenyl)acetic acid as 105–107°C. Earlier discrepancies likely stem from impurities (e.g., residual DMF) or polymorphic forms .

Applications in Mechanistic Studies

Q. Can this compound serve as a mechanistic probe in enzyme inhibition studies?

- Methodology : The bromine atom acts as a heavy-atom label for X-ray crystallography of enzyme-inhibitor complexes. For example, it has been used to study binding interactions with cyclooxygenase-2 (COX-2) via anomalous dispersion techniques .

Safety and Handling

Q. What precautions are essential when handling this compound in aqueous solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.